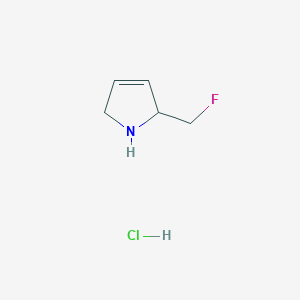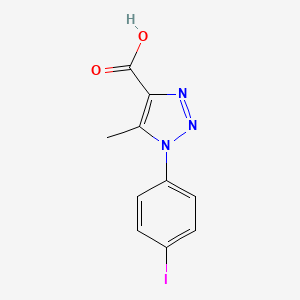
1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of 4-iodophenylacetic acid , which is a common building block in organic synthesis . It contains an iodophenyl group, a triazole ring, and a carboxylic acid group.
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-iodophenylacetic acid can be synthesized through various methods, including protodeboronation of pinacol boronic esters and reaction of salicylic acid with iodine, followed by decarboxylation .Molecular Structure Analysis
The molecular structure of this compound would likely include an iodophenyl group attached to a triazole ring, which is further connected to a carboxylic acid group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions due to the presence of the iodophenyl group and the carboxylic acid group. For instance, 4-iodophenol, a related compound, undergoes a variety of coupling reactions in which the iodine substituent is replaced by a new carbon group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, 4-iodophenylacetic acid, a related compound, has a melting point of 140°C to 141.5°C and a molecular weight of 262.05 g/mol .科学的研究の応用
Synthesis and Characterization
Synthesis Methodology : A method for synthesizing 1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid, a related compound, uses phenyl acetylene, sodium azide, and methyl iodide with copper iodide. This process offers advantages like high stereoselectivity and good overall yield (Da’an Liu et al., 2015).
Luminescent Properties : Study on Cd(II), Zn(II) complexes with 1,2,3-triazole derivatives, including 1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole, demonstrates interesting in situ decarboxylic reactions and notable luminescent properties (Hong Zhao et al., 2014).
Structural Analysis : The structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, a compound related to the title compound, was analyzed using X-ray diffraction and quantum-chemical calculations, providing insights into its chemical behavior (O. V. Shtabova et al., 2005).
Chemical Reactions and Properties
Synthesis of Derivatives : A study on the synthesis of 5-ethynyl-1H-[1,2,3]triazole-4-carboxylic acid amide riboside, a derivative of the title compound, involves Pd(0)-catalyzed cross-coupling reactions, showing the versatility in functionalizing the triazole structure (T. Ostrowski & J. Zeidler, 2008).
Catalytic Synthesis : The synthesis of 5-amino-1,2,3-triazole-4-carboxylates, relevant to the title compound, demonstrates its potential as a building block for peptidomimetics or biologically active compounds, emphasizing the triazole's versatility (S. Ferrini et al., 2015).
Deprotometalation-Iodolysis : Research on deprotometalation-iodolysis of 1,2,3-triazoles, including those similar to the title compound, provides insights into the synthesis of novel derivatives, potentially useful for creating new chemical entities (Elisabeth Nagaradja et al., 2015).
Biological and Pharmaceutical Research
Antimicrobial Activity : A study synthesizing substituted 1,2,3-triazoles and evaluating their antimicrobial activity demonstrates the potential of triazole derivatives, related to the title compound, in developing new antimicrobial agents (Bantwal Shivarama Holla et al., 2005).
Antiviral Evaluation : Research on the antiviral effects of N-amino-1,2,3-triazole derivatives against Cantagalo virus replication shows the biomedical significance of triazole derivatives in viral research (A. K. Jordão et al., 2009).
作用機序
Target of Action
Similar compounds have been known to target enzymes involved in blood coagulation .
Biochemical Pathways
Similar compounds have been known to affect pathways related to blood coagulation .
Pharmacokinetics
Similar compounds have been described as having good bioavailability .
Result of Action
Similar compounds have been known to inhibit certain enzymes, leading to changes in cellular processes .
特性
IUPAC Name |
1-(4-iodophenyl)-5-methyltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHOVDBQJVBKCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-iodophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

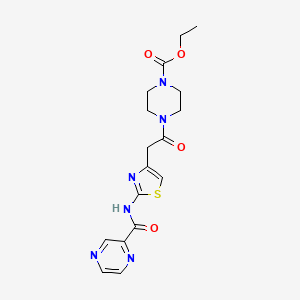
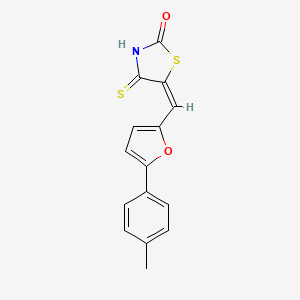
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2580136.png)
![4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2580137.png)
![(2E)-2-[(3-chlorobenzoyl)hydrazono]-2H-chromene-3-carboxamide](/img/structure/B2580140.png)
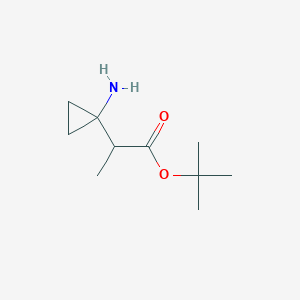
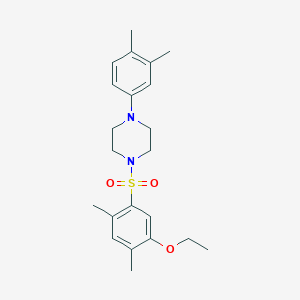
![Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride](/img/structure/B2580147.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2580149.png)
![Oxolan-3-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2580151.png)
